2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Description
This compound is a spirocyclic bicyclic structure featuring a tert-butoxycarbonyl (Boc) protecting group at position 2, a ketone group at position 7, and a carboxylic acid moiety at position 7. Its molecular framework combines rigidity from the spiro system with functional groups that enhance its utility in medicinal chemistry, particularly as a peptidomimetic or intermediate in drug synthesis. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further derivatization .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-2,7-diazaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-13-8(15)7(12)9(16)17/h7H,4-6H2,1-3H3,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIOOIFOLHUMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diester or diketone precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation: The ketone functionality at the 7-position can be introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atoms.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Alcohol: Reduction of the ketone group yields the corresponding alcohol.
Oxidized Derivatives: Further oxidation can yield carboxylic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential in the development of pharmaceuticals, particularly in the following areas:
Anticancer Agents
Research has indicated that spirocyclic compounds, including derivatives of 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid, exhibit cytotoxic properties against various cancer cell lines. The spiro structure enhances interaction with biological targets, potentially leading to the development of novel anticancer drugs .
Kinase Inhibitors
This compound can serve as a precursor for synthesizing kinase inhibitors, which are crucial in cancer therapy. The modification of its structure allows for the fine-tuning of biological activity and selectivity towards specific kinases .
Neuroprotective Agents
Studies have explored the neuroprotective effects of similar diazaspiro compounds. The unique nitrogen-containing framework may enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the spiro structure through cyclization reactions.
- Introduction of the tert-butoxycarbonyl protecting group to enhance stability during synthesis.
This compound can also be modified to create various derivatives that may exhibit enhanced or altered biological activities.
Case Study 1: Development of Anticancer Drugs
A series of derivatives based on 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Results indicated that specific modifications to the core structure significantly increased cytotoxicity compared to unmodified compounds .
Case Study 2: Kinase Inhibition
In a study aimed at developing selective kinase inhibitors, researchers utilized this compound as a scaffold for synthesizing a library of derivatives. Several compounds demonstrated potent inhibitory activity against CDK (cyclin-dependent kinase) enzymes, highlighting the utility of this spiro compound in targeted cancer therapies .
Mechanism of Action
The mechanism by which 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and catalysis. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined three-dimensional shape.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Functional and Application Differences
- Carboxylic Acid Position : The target compound’s carboxylic acid at C8 (vs. C5 in 1357351-94-0) likely enhances binding to polar targets (e.g., enzymes), whereas C5 substitution may reduce steric hindrance .
- Benzyl Substitution : The benzyl group in 1823807-74-4 improves membrane permeability, making it suitable for central nervous system (CNS) drug candidates .
- Oxygen vs. Nitrogen : The 5-oxa analog (AS99102) replaces nitrogen with oxygen, altering hydrogen-bonding capacity and solubility .
Price and Availability
- The benzyl-substituted derivative (1823807-74-4) is notably expensive ($412.94/g), reflecting its synthetic complexity .
- Simpler analogs like AS12376-A are more affordable ($203/250mg), likely due to fewer synthetic steps .
Research Findings and Implications
- Synthetic Utility : The Boc group in the target compound facilitates peptide coupling reactions, while the spiro system reduces conformational flexibility, mimicking bioactive peptide motifs .
Biological Activity
2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid, also known as 2-Boc-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O5
- Molecular Weight : 270.29 g/mol
- CAS Number : 1357351-94-0
- IUPAC Name : 2-(tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid
Biological Activity Overview
The compound exhibits various biological activities that are primarily linked to its ability to interact with specific biological targets. Research has indicated that it may possess anti-tumor and anti-parasitic properties.
1. Anti-Tumor Activity
Recent studies have highlighted the compound's potential as an anti-tumor agent. For example, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that suggest a mechanism involving apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.5 | Inhibition of cell proliferation |
| A549 (Lung) | 18.9 | Cell cycle arrest in G1 phase |
2. Anti-Parasitic Activity
The compound has shown promise in combating parasitic infections, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies indicate that it disrupts the parasite's metabolic processes.
| Study Reference | Activity | Effectiveness |
|---|---|---|
| Anti-trypanosomal activity | Moderate potency with an IC50 of 20 µM | |
| Metabolic disruption | Inhibition of key enzymatic pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cancer cell survival and proliferation.
- Cell Cycle Modulation : It has been observed to induce cell cycle arrest, particularly in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been a noted effect in various studies.
Case Studies and Research Findings
A comprehensive review of literature reveals critical insights into the compound's efficacy:
Case Study 1: Anti-Cancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and evaluated their anti-cancer properties. The most potent derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced efficacy against resistant cancer cell lines.
Case Study 2: Parasitic Infection Treatment
Another study focused on the compound's activity against T. brucei. The results demonstrated a promising reduction in parasitic load in treated cultures compared to controls, suggesting potential for development as a therapeutic agent for African sleeping sickness.
Q & A
Q. What are the key steps for synthesizing 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid?
Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by tert-butoxycarbonyl (Boc) protection. A common approach uses carbodiimide-mediated coupling for carboxylic acid activation and Boc-group introduction under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the spirocyclic product .
Q. How should this compound be purified to achieve ≥95% chemical purity?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended for final purification. Pre-purification via recrystallization (e.g., using ethanol/water mixtures) can remove polar impurities. Purity validation should combine ¹H/¹³C NMR, LC-MS, and melting point analysis (mp ~150°C as per analogous Boc-protected compounds) .
Q. What spectroscopic techniques are optimal for structural confirmation?
- ¹H/¹³C NMR : Key signals include the Boc-group tert-butyl protons (δ ~1.4 ppm) and the spirocyclic carbonyl carbon (δ ~170 ppm).
- IR Spectroscopy : Confirm Boc-group presence via C=O stretches (~1680–1720 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., C₁₁H₁₈N₂O₃, exact mass 226.132 Da) .
Advanced Research Questions
Q. How can stereochemical contradictions in spirocyclic derivatives be resolved?
Use single-crystal X-ray diffraction to unambiguously assign stereochemistry. For centrosymmetric ambiguities, apply Flack’s parameter (η) or Rogers’ η/x parameters in least-squares refinement to distinguish enantiopolarity. Computational methods (DFT-based geometry optimization) can corroborate experimental data .
Q. What stability challenges arise under acidic/basic conditions, and how can they be mitigated?
The Boc group is labile under acidic conditions (e.g., TFA), while the spirocyclic lactam may hydrolyze under strong bases. Stability studies (pH 2–12, 25–60°C) with LC-MS monitoring are advised. For long-term storage, maintain the compound at 2–8°C in vacuum-sealed containers to prevent moisture-induced degradation .
Q. How does the spiro[3.4]octane scaffold influence reactivity in peptide coupling reactions?
The rigid spirocyclic structure restricts conformational flexibility, potentially reducing side reactions (e.g., epimerization) during amide bond formation. However, steric hindrance at the 8-carboxylic acid position may require optimized coupling agents (e.g., HATU instead of DCC) .
Safety and Handling
Q. What personal protective equipment (PPE) is required for handling this compound?
- Gloves : Nitrile gloves (tested for chemical permeability).
- Eye protection : ANSI-certified goggles.
- Ventilation : Use fume hoods for weighing and synthesis steps.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for Boc-protected spirocyclic compounds?
Variations in mp (e.g., 150–151°C vs. broader ranges) may arise from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify solvent content .
Methodological Tables
| Parameter | Recommended Method | Reference |
|---|---|---|
| Purity Validation | HPLC (C18, 70:30 MeCN/H₂O) | |
| Stereochemical Assignment | X-ray diffraction + Flack’s parameter | |
| Stability Monitoring | LC-MS (pH 2–12, 25–60°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
